molecular formula C17H27N3O3 B6665238 3-[1-(1-Tert-butyl-5-methylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid

3-[1-(1-Tert-butyl-5-methylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid

Cat. No.: B6665238
M. Wt: 321.4 g/mol
InChI Key: DIVFVISDCHRHLO-UHFFFAOYSA-N
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Description

3-[1-(1-Tert-butyl-5-methylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a tert-butyl group, a methylpyrazole moiety, and a piperidinyl propanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1-Tert-butyl-5-methylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Formation of the piperidine ring: The piperidine ring is formed through cyclization reactions involving appropriate amine precursors.

    Coupling of the pyrazole and piperidine rings: The pyrazole and piperidine rings are coupled using carbonylation reactions, often facilitated by palladium catalysts.

    Introduction of the propanoic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1-Tert-butyl-5-methylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or piperidine derivatives.

Scientific Research Applications

3-[1-(1-Tert-butyl-5-methylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[1-(1-Tert-butyl-5-methylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Amino-1-Tert-Butyl-1h-Pyrazolo[3,4-D]Pyrimidin-3-Yl)Phenol: Another pyrazole derivative with similar structural features.

    Indole Derivatives: Compounds containing the indole nucleus, which share some chemical properties with pyrazole derivatives.

Uniqueness

3-[1-(1-Tert-butyl-5-methylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its tert-butyl group provides steric hindrance, influencing its interaction with molecular targets and its overall stability.

Properties

IUPAC Name

3-[1-(1-tert-butyl-5-methylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-12-14(10-18-20(12)17(2,3)4)16(23)19-9-5-6-13(11-19)7-8-15(21)22/h10,13H,5-9,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVFVISDCHRHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)(C)C)C(=O)N2CCCC(C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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